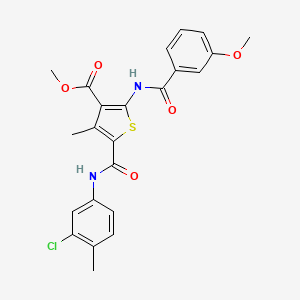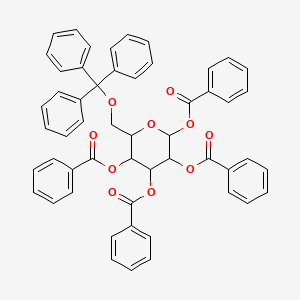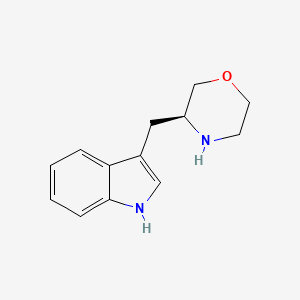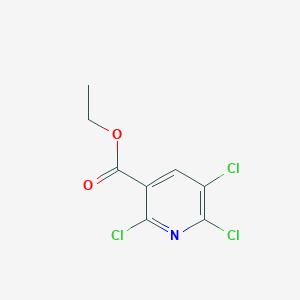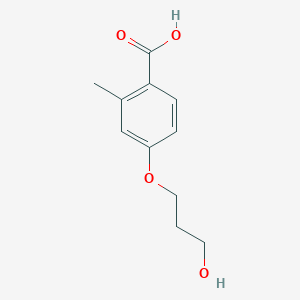
1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole is a complex organic compound that features a glucopyranosyl moiety linked to an imidazole ring
Méthodes De Préparation
The synthesis of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole typically involves the acetylation of beta-d-glucopyranose followed by the introduction of the imidazole group. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Applications De Recherche Scientifique
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a labeling agent for various biomolecules.
Industry: The compound’s properties make it valuable in the synthesis of complex organic molecules and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety allows it to bind to carbohydrate-recognizing proteins, while the imidazole ring can participate in various chemical interactions. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole can be compared with similar compounds such as:
2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl isothiocyanate: This compound is also used as a chiral derivatization reagent but features an isothiocyanate group instead of an imidazole ring.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: This compound has an amino group and is used in the synthesis of disaccharides and other complex carbohydrates.
Beta-d-glucopyranose derivatives: Various derivatives of beta-d-glucopyranose, such as those with different acetylation patterns, can be used in similar applications but may have different reactivity and properties.
These comparisons highlight the unique features of this compound, particularly its imidazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H22N2O9 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
(3,4,5-triacetyloxy-6-imidazol-1-yloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H22N2O9/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)19-6-5-18-8-19/h5-6,8,13-17H,7H2,1-4H3 |
Clé InChI |
WTICWOCDMOSFLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)N2C=CN=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)

